molecular formula C11H18N4O8 B15136338 N-Acetylmuramic acid-azide

N-Acetylmuramic acid-azide

Cat. No.: B15136338
M. Wt: 334.28 g/mol
InChI Key: BDRSICZLRYBNHJ-HONWWXKESA-N
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Description

N-Acetylmuramic acid-azide is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is particularly notable for its use in bioorthogonal labeling and click chemistry, which allows for the visualization and study of bacterial cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylmuramic acid-azide typically involves the modification of N-acetylmuramic acidThe reaction conditions often involve the use of azide salts and appropriate solvents to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-acetylmuramic acid-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-acetylmuramic acid-azide has a wide range of applications in scientific research:

Mechanism of Action

N-acetylmuramic acid-azide exerts its effects primarily through its incorporation into bacterial peptidoglycans. The azide group allows for bioorthogonal labeling, enabling the visualization of bacterial cell walls. This compound targets the peptidoglycan biosynthesis pathway, interacting with enzymes involved in the incorporation of N-acetylmuramic acid into the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide group, which allows for specific and efficient bioorthogonal labeling through click chemistry. This makes it particularly valuable for studying bacterial cell wall dynamics and developing new diagnostic and therapeutic tools .

Properties

Molecular Formula

C11H18N4O8

Molecular Weight

334.28 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1

InChI Key

BDRSICZLRYBNHJ-HONWWXKESA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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